molecular formula C8H16N2 B180270 (S)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-63-1

(S)-Octahydro-pyrido[1,2-a]pyrazine

Cat. No. B180270
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-QMMMGPOBSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with the chemical formula C4H4N2 . Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Many methods exist for the organic synthesis of pyrazine and its derivatives . For instance, one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” derivatives was developed via three steps: the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .


Molecular Structure Analysis

The structure of pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . Due to the presence of nitrogen, pyrazine and its derivatives exhibit a wide range of chemical properties .


Chemical Reactions Analysis

Pyrazine and its derivatives have been reported as effective corrosion inhibitors . They function as mixed-type inhibitors for steel and Al and Mg alloys .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Synthesis Methodologies

A novel and efficient synthesis method for Octahydro-pyrazino[1,2-a]pyrazine, starting from 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine, was developed. This methodology provides a convenient route to the compound, utilizing spectroscopy and x-ray diffraction for structure determination (Liang et al., 2004).

Potential Therapeutic Applications

Though not directly involving (S)-Octahydro-pyrido[1,2-a]pyrazine, related structures have been studied for their therapeutic potential. For instance, octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines were designed as inhibitor of apoptosis proteins (IAP) antagonists, showing significant in vitro and in vivo pharmacological effects (Asano et al., 2013).

Material Science Applications

Pyrido[3,4-b]pyrazine-based organic sensitizers have been synthesized for use in dye-sensitized solar cells (DSSCs), demonstrating high power conversion efficiencies and stability under prolonged light exposure. This highlights the role of pyrazine derivatives in enhancing renewable energy technologies (Ying et al., 2014).

Safety And Hazards

Pyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrrolopyrazine acts as a versatile scaffold in organic synthesis and drug development . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Octahydro-pyrido[1,2-a]pyrazine

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